molecular formula C16H16O B2541156 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol CAS No. 2975-80-6

10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol

Cat. No. B2541156
CAS RN: 2975-80-6
M. Wt: 224.303
InChI Key: NARLNRIFIJXMSO-UHFFFAOYSA-N
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Description

“10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol” is a chemical compound with the CAS Number: 2975-80-6 . It has a molecular weight of 224.3 . The IUPAC name for this compound is 10,11-dihydro-5H-dibenzo [a,d]cyclohepten-5-ylmethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16O/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 224.3 . The storage temperature for this compound is typically at refrigerator levels .

Scientific Research Applications

Safety and Hazards

The compound is associated with certain hazards. The safety information pictograms indicate a GHS07 signal word warning . Hazard statements include H315, H319, H335 . Precautionary statements include P261 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARLNRIFIJXMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol

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